molecular formula C19H21N3O2S B4614242 2-(1H-benzimidazol-2-ylthio)-N-(4-butoxyphenyl)acetamide

2-(1H-benzimidazol-2-ylthio)-N-(4-butoxyphenyl)acetamide

Cat. No.: B4614242
M. Wt: 355.5 g/mol
InChI Key: IHSVDKNMVWHFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-ylthio)-N-(4-butoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H21N3O2S and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.13544809 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Applications

Benzimidazole derivatives, including compounds structurally related to 2-(1H-benzimidazol-2-ylthio)-N-(4-butoxyphenyl)acetamide, have been prepared and studied for their antioxidant properties in base oils. The inhibition efficiency of these compounds was determined by assessing the oxidation stability of the oil, indicating potential applications in enhancing the longevity and performance of lubricants and related products (Basta et al., 2017).

Antitumor and Antiproliferative Activities

Benzimidazole derivatives have been synthesized and evaluated for their antitumor activities. Some of these compounds exhibited significant anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Yurttaş et al., 2015). Additionally, new thiazole–benzimidazole derivatives were synthesized and their anticancer activities were confirmed via real-time cell analysis, with some compounds showing selective antiproliferative activity against cancer cells (Özkay et al., 2016).

Corrosion Inhibition

Newly synthesized benzimidazole derivatives have been studied for their potential as corrosion inhibitors, demonstrating high inhibition efficiency for carbon steel in acidic environments. These findings suggest applications in the protection of metals from corrosion, which is crucial in various industrial processes (Rouifi et al., 2020).

Antimicrobial Activities

Benzimidazole-based compounds have shown considerable activity against a range of microorganisms, indicating their potential as antimicrobial agents. This includes activity against both bacteria and fungi, highlighting their potential in addressing infectious diseases and in the development of new antimicrobial drugs (Devi et al., 2022).

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-2-3-12-24-15-10-8-14(9-11-15)20-18(23)13-25-19-21-16-6-4-5-7-17(16)22-19/h4-11H,2-3,12-13H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSVDKNMVWHFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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